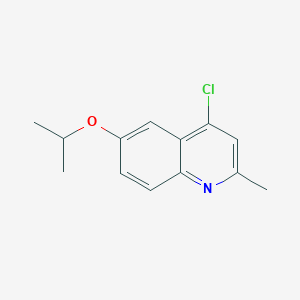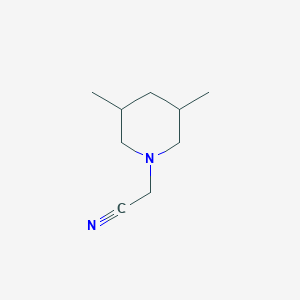![molecular formula C11H18N4O2S B3373143 2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethan-1-amine CAS No. 951909-48-1](/img/structure/B3373143.png)
2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethan-1-amine
Vue d'ensemble
Description
2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethan-1-amine is a chemical compound with the molecular formula C11H18N4O2S and a molecular weight of 270.35 g/mol . This compound features a piperazine ring substituted with a pyridine moiety and a sulfonyl group, making it a versatile molecule in various chemical and biological applications.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with proteins such as tubulin and PAK4 , suggesting potential targets
Mode of Action
Based on the structure and properties of similar compounds, it might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell division and apoptosis , suggesting potential downstream effects.
Result of Action
Similar compounds have been found to induce apoptosis in cancer cells , suggesting potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethan-1-amine typically involves the reaction of 4-(pyridin-2-yl)piperazine with ethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine or pyridine rings .
Applications De Recherche Scientifique
2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also features a piperazine ring and a pyridine moiety but differs in its overall structure and functional groups.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine moiety but have a pyrimidine ring instead of a piperazine ring.
Uniqueness
2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c12-4-10-18(16,17)15-8-6-14(7-9-15)11-3-1-2-5-13-11/h1-3,5H,4,6-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUBSEMQAYBKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid](/img/structure/B3373076.png)
![1-[3-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B3373081.png)

![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]acetamide](/img/structure/B3373087.png)


![4-chloro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B3373120.png)
![3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B3373125.png)




![2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B3373155.png)
